3-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
CAS No.: 1013835-33-0
Cat. No.: VC4912091
Molecular Formula: C19H21ClN6O2S
Molecular Weight: 432.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1013835-33-0 |
|---|---|
| Molecular Formula | C19H21ClN6O2S |
| Molecular Weight | 432.93 |
| IUPAC Name | 3-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine |
| Standard InChI | InChI=1S/C19H21ClN6O2S/c1-14-12-15(2)26(23-14)19-7-6-18(21-22-19)24-8-10-25(11-9-24)29(27,28)17-5-3-4-16(20)13-17/h3-7,12-13H,8-11H2,1-2H3 |
| Standard InChI Key | AFDBUOSMVHOGSI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₉H₂₁ClN₆O₂S, with a molecular weight of 432.93 g/mol. Its IUPAC name, 3-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine, reflects three critical domains:
-
Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms.
-
Piperazine-sulfonyl group: A piperazine ring substituted with a 3-chlorophenylsulfonyl moiety at the N4 position.
-
3,5-Dimethylpyrazole: A five-membered heterocycle with methyl groups at positions 3 and 5.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1013835-33-0 |
| Molecular Formula | C₁₉H₂₁ClN₆O₂S |
| Molecular Weight | 432.93 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 8 |
| Topological Polar Surface | 105 Ų |
The sulfonyl group enhances solubility and metabolic stability, while the pyrazole and piperazine rings contribute to target binding affinity .
Synthesis and Structural Elucidation
Synthetic Pathway
The synthesis of this compound typically involves sequential functionalization of a pyridazine scaffold. A representative route includes:
-
Dichloropyridazine Activation: Reacting 3,6-dichloropyridazine with 3,5-dimethylpyrazole under basic conditions to substitute the 6-position chlorine.
-
Piperazine Coupling: Introducing the piperazine-sulfonyl group via nucleophilic aromatic substitution at the 3-position chlorine.
-
Sulfonylation: Reacting the piperazine intermediate with 3-chlorophenylsulfonyl chloride to install the sulfonyl moiety.
Key Reaction Considerations
-
Regioselectivity: The electron-deficient pyridazine core directs substitutions to the 3- and 6-positions.
-
Steric Effects: Bulky substituents on pyrazole (3,5-dimethyl groups) influence reaction kinetics and product distribution.
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Pyridazine-piperazine hybrids demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans). For example, pyrazole-containing analogues show minimum inhibitory concentrations (MIC) of ≤40 µg/mL, surpassing ampicillin in some cases . The 3-chlorophenylsulfonyl group may disrupt microbial membrane integrity via hydrophobic interactions.
Anticancer Activity
While direct evidence is lacking, related pyridazine derivatives inhibit cancer cell proliferation through kinase modulation. Analogues with log P values of 3.12–4.94 exhibit potent growth inhibition in A549 lung cancer cells (IC₅₀: 15.54 µM), likely via apoptosis induction . The dimethylpyrazole group may intercalate DNA or inhibit topoisomerase II.
Pharmacokinetic and Toxicity Profiling
ADME Properties
-
Absorption: High topological polar surface area (105 Ų) suggests moderate intestinal permeability.
-
Metabolism: Sulfonyl groups resist oxidative metabolism, while piperazine rings may undergo N-dealkylation.
-
Excretion: Predicted renal clearance due to moderate molecular weight and solubility.
Toxicity Considerations
Comparative Analysis with Analogues
Table 2: Biological Activities of Structural Analogues
This compound’s hybrid architecture may synergize the anti-inflammatory and antimicrobial effects of its subunits, though empirical validation is required.
Future Directions and Applications
Targeted Drug Development
-
COX-2/TNF-α Dual Inhibitors: Rational optimization of the sulfonyl-piperazine group could enhance selectivity for inflammatory mediators.
-
Antimicrobial Adjuvants: Combining this scaffold with β-lactam antibiotics may overcome resistance in Pseudomonas aeruginosa.
-
Kinase Inhibitors: Molecular docking studies suggest potential affinity for BRAF and MAPK pathways, relevant in melanoma therapy .
Synthetic Challenges
-
Scalability: Multi-step synthesis with purifications at each stage complicates large-scale production.
-
Stereochemical Control: Potential chiral centers in piperazine intermediates require resolution techniques.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume